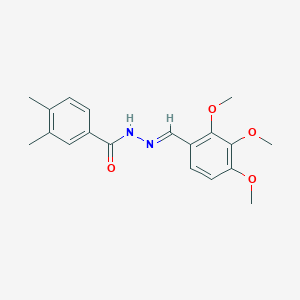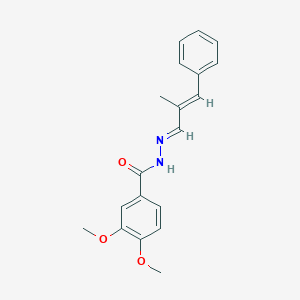![molecular formula C14H16N2O4 B449494 5-[(4-Ethoxyphénoxy)méthyl]furan-2-carbohydrazide CAS No. 438464-88-1](/img/structure/B449494.png)
5-[(4-Ethoxyphénoxy)méthyl]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Ethoxyphenoxy)methyl]furan-2-carbohydrazide is an organic compound with the molecular formula C14H16N2O4 It is a derivative of furan, a heterocyclic organic compound, and contains both ethoxyphenoxy and carbohydrazide functional groups
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique functional groups may make it useful in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Ethoxyphenoxy)methyl]furan-2-carbohydrazide typically involves the reaction of 5-[(4-ethoxyphenoxy)methyl]furan-2-carbaldehyde with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:
- Dissolve 5-[(4-ethoxyphenoxy)methyl]furan-2-carbaldehyde in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
While specific industrial production methods for 5-[(4-Ethoxyphenoxy)methyl]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-Ethoxyphenoxy)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The ethoxyphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may require catalysts or specific reagents, such as halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce amines or other reduced forms of the carbohydrazide group.
Mécanisme D'action
The mechanism of action of 5-[(4-Ethoxyphenoxy)methyl]furan-2-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxyphenoxy and carbohydrazide groups can form hydrogen bonds or other interactions with biological molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(4-Methoxyphenoxy)methyl]furan-2-carbohydrazide: Similar structure but with a methoxy group instead of an ethoxy group.
5-[(4-Chlorophenoxy)methyl]furan-2-carbohydrazide: Contains a chlorophenoxy group, which may alter its reactivity and applications.
5-[(4-Nitrophenoxy)methyl]furan-2-carbohydrazide:
Uniqueness
5-[(4-Ethoxyphenoxy)methyl]furan-2-carbohydrazide is unique due to the presence of the ethoxyphenoxy group, which can influence its solubility, reactivity, and interactions with other molecules. This makes it a valuable compound for exploring new chemical reactions and applications in various fields.
Propriétés
IUPAC Name |
5-[(4-ethoxyphenoxy)methyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-2-18-10-3-5-11(6-4-10)19-9-12-7-8-13(20-12)14(17)16-15/h3-8H,2,9,15H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAWBGYEWOAARL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328088 |
Source


|
| Record name | 5-[(4-ethoxyphenoxy)methyl]furan-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26666217 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
438464-88-1 |
Source


|
| Record name | 5-[(4-ethoxyphenoxy)methyl]furan-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(2-{[2-(BENZYLOXY)PHENYL]METHYLENE}HYDRAZINO)-N~1~-(3-BROMOPHENYL)-4-OXOBUTANAMIDE](/img/structure/B449411.png)
![N-(4-{N-[(2-{1-[4-(2-furoylamino)phenyl]ethylidene}hydrazino)(oxo)acetyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B449412.png)
![4-chloro-N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B449415.png)
![N'~1~,N'~4~-bis[1-(1-naphthyl)ethylidene]terephthalohydrazide](/img/structure/B449418.png)
![N'-bicyclo[2.2.1]hept-2-ylidene-4-ethoxybenzohydrazide](/img/structure/B449420.png)
![2-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-N-(3-NITROPHENYL)-2-OXOACETAMIDE](/img/structure/B449424.png)

![2-[2-(1-{3-Nitrophenyl}ethylidene)hydrazino]-2-oxoacetamide](/img/structure/B449426.png)
![N-[4-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclohexanecarboxamide](/img/structure/B449427.png)

![N'-[1-(4-methoxyphenyl)propylidene]cyclohexanecarbohydrazide](/img/structure/B449429.png)
![2-[(2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B449430.png)
![2-[({[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B449435.png)
![2-ETHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENYL ACETATE](/img/structure/B449436.png)
